![molecular formula C15H24 B14327821 1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene CAS No. 111823-73-5](/img/structure/B14327821.png)
1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene typically involves the cyclization of suitable precursors under specific conditions. One common method includes the use of cyclopropanation reactions, where a precursor molecule undergoes a series of transformations to form the desired cyclopropane ring structure .
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as essential oils of certain plants. The extraction process typically includes distillation and purification steps to isolate the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxygenated derivatives.
Reduction: Reduction reactions can modify the double bonds present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxygenated, reduced, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene has several scientific research applications:
Chemistry: It is used as a model compound for studying sesquiterpenoid chemistry and reaction mechanisms.
Biology: The compound’s antimicrobial properties make it a subject of interest in biological studies.
Medicine: Its potential antioxidant activity is being explored for therapeutic applications.
Industry: It is used in the fragrance industry due to its pleasant odor
Mécanisme D'action
The mechanism of action of 1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene involves its interaction with microbial cell membranes, leading to disruption and inhibition of microbial growth. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and prevent oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,4,7-Tetramethyldecahydro-1H-cyclopropa[e]azulen-7-ol: This compound has a similar structure but includes an additional hydroxyl group.
1H-Cyclopropa[a]naphthalene, decahydro-1,1,3a-trimethyl-7-methylene: Another structurally related compound with slight variations in the ring structure.
Uniqueness
1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene is unique due to its specific ring structure and the presence of multiple methyl groups, which contribute to its distinct chemical properties and biological activities .
Propriétés
Numéro CAS |
111823-73-5 |
|---|---|
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
1,1,7-trimethyl-4-methylidene-1b,2,3,5,6,6a,7,7a-octahydro-1aH-cyclopropa[a]azulene |
InChI |
InChI=1S/C15H24/c1-9-5-7-11-10(2)13-14(15(13,3)4)12(11)8-6-9/h10-14H,1,5-8H2,2-4H3 |
Clé InChI |
ONZCHKZCMRYKHV-UHFFFAOYSA-N |
SMILES canonique |
CC1C2CCC(=C)CCC2C3C1C3(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


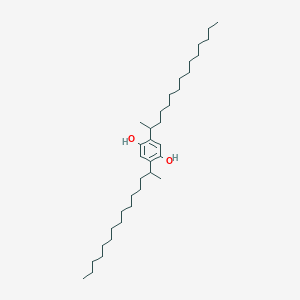

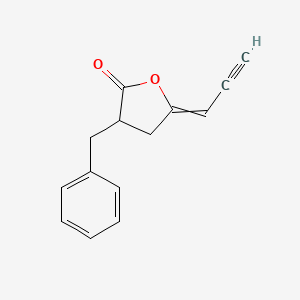
![1-Methoxy-1-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B14327751.png)
![Methyl [2-(2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B14327764.png)
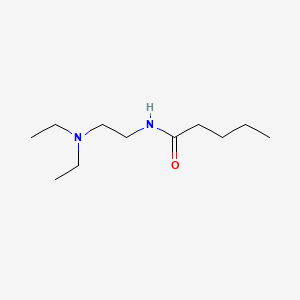
![3-Methyl-2-methylidene-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14327776.png)
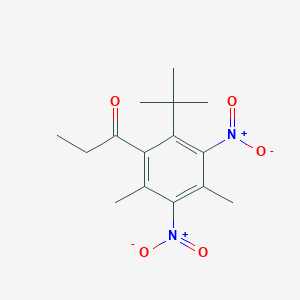
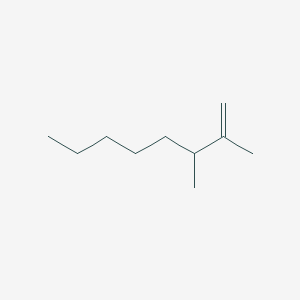

![Acetic acid--[4-(methylsulfanyl)phenyl]methanol (1/1)](/img/structure/B14327813.png)

![{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene](/img/structure/B14327835.png)

